Benzene,1-(2-methyl-1-propen-1-yl)-4-(methylsulfonyl)-
Description
Benzene,1-(2-methyl-1-propen-1-yl)-4-(methylsulfonyl)- is an organic compound with a complex structure that includes a benzene ring substituted with a 2-methyl-1-propen-1-yl group and a methylsulfonyl group
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(2-methylprop-1-enyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-9(2)8-10-4-6-11(7-5-10)14(3,12)13/h4-8H,1-3H3 |
InChI Key |
YYBHIWLXYMAXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)S(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(2-methyl-1-propen-1-yl)-4-(methylsulfonyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more economical and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-(2-methyl-1-propen-1-yl)-4-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of iron(III) chloride, nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
Benzene,1-(2-methyl-1-propen-1-yl)-4-(methylsulfonyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene,1-(2-methyl-1-propen-1-yl)-4-(methylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzene,1-methyl-2-(2-methyl-1-propen-1-yl)-
- Benzene,1-(2-methyl-1-propenyl)-3-nitro-
- Benzene,1-(2-methyl-1-propenyl)-4-chloro-
Uniqueness
Benzene,1-(2-methyl-1-propen-1-yl)-4-(methylsulfonyl)- is unique due to the presence of both the 2-methyl-1-propen-1-yl group and the methylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
